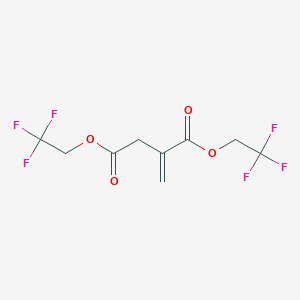

Bis(2,2,2-trifluoroethyl) itaconate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F6O4/c1-5(7(17)19-4-9(13,14)15)2-6(16)18-3-8(10,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXUFAGEXMCXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371119 | |

| Record name | Bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104534-96-5 | |

| Record name | 1,4-Bis(2,2,2-trifluoroethyl) 2-methylenebutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104534-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for Bis 2,2,2 Trifluoroethyl Itaconate

Esterification Strategies

The formation of the ester linkages in Bis(2,2,2-trifluoroethyl) itaconate is the cornerstone of its synthesis. This can be achieved through direct reaction of the parent acid and alcohol or by exchanging the alcohol component of an existing ester.

Direct Esterification Approaches from Itaconic Acid and 2,2,2-Trifluoroethanol (B45653)

The most straightforward route to this compound is the direct esterification of itaconic acid with 2,2,2-trifluoroethanol. This reaction typically requires a catalyst to proceed at a reasonable rate. Strong mineral acids, such as sulfuric acid, are traditionally used for this purpose. google.com The process involves heating the itaconic acid and an excess of 2,2,2-trifluoroethanol in the presence of the acid catalyst. The water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the diester.

Key parameters influencing this reaction include temperature, catalyst concentration, and the molar ratio of the reactants. While specific data for the synthesis of this compound is not extensively published, analogies with the synthesis of other itaconate esters, such as dimethyl itaconate, suggest that yields can be high, often exceeding 90% under optimized conditions. google.com However, the use of strong, corrosive acids like sulfuric acid presents challenges in terms of reactor compatibility and waste disposal.

Transesterification Pathways Utilizing Fluorinated Alcohol Precursors

An alternative to direct esterification is the transesterification of a more common itaconate diester, such as dimethyl itaconate, with 2,2,2-trifluoroethanol. This method can be advantageous as it may proceed under milder conditions and avoid the use of strong mineral acids. The reaction is typically catalyzed by metal alkoxides, such as titanium(IV) butoxide, or organocatalysts like 1,8-diazabicycloundec-7-ene (DBU). diva-portal.org

In this process, dimethyl itaconate is reacted with an excess of 2,2,2-trifluoroethanol. The equilibrium is driven forward by the removal of the lower-boiling methanol (B129727) by-product. The choice of catalyst is crucial, as it influences both the reaction rate and the potential for side reactions, such as the isomerization of the itaconate double bond. diva-portal.org For instance, enzymatic catalysts like Candida antarctica lipase (B570770) B (CalB) have been shown to be effective in the synthesis of polyesters from dimethyl itaconate, offering high selectivity and avoiding the discoloration associated with some metal catalysts. diva-portal.org

Table 1: Comparison of Catalysts for Itaconate Ester Synthesis

| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Disadvantages |

| Strong Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (pTSA) | High temperature (e.g., 155 °C) | High yields | Corrosive, potential for side reactions and discoloration |

| Metal Alkoxide | Titanium(IV) butoxide (Ti(OBu)₄) | High temperature (e.g., 160 °C) | Effective for transesterification | Can cause product discoloration |

| Organocatalyst | 1,8-diazabicycloundec-7-ene (DBU), 1,5,7-triazabicyclodec-5-ene (TBD) | Moderate temperatures | Avoids metal contamination | May not be as active as metal catalysts |

| Enzymatic | Candida antarctica lipase B (CalB) | Mild temperature (e.g., 60 °C) | High selectivity, no discoloration, environmentally friendly | Higher cost, lower thermal stability |

Advancements in Fluorination Chemistry for Itaconates

While the primary focus is on synthesizing the diester from a fluorinated alcohol, another theoretical approach involves the direct fluorination of a pre-formed itaconate structure. This area of research is still developing but offers potential for novel synthetic pathways.

Exploration of Selective Direct Fluorination Analogies

Direct selective fluorination of itaconates is a challenging transformation. However, research into the direct fluorination of structurally related 1,3-dicarbonyl compounds provides valuable insights. nih.gov These reactions often employ electrophilic fluorinating agents. For arylboronic acid derivatives, palladium-catalyzed fluorination has been demonstrated, suggesting that metal-catalyzed approaches could be a fruitful area of investigation. harvard.edu The synthesis of γ-fluoro-α,β-unsaturated esters has also been achieved through the vinylogous fluorination of α-diazoacetates, presenting another potential, albeit complex, route. nih.gov The direct introduction of fluorine onto the itaconate backbone would represent a significant synthetic innovation, potentially leading to novel fluorinated monomers.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is becoming increasingly important in chemical synthesis. In the context of producing this compound, this involves several aspects:

Use of Renewable Feedstocks: Itaconic acid itself is a bio-based platform chemical, produced through the fermentation of carbohydrates by fungi like Aspergillus terreus. acs.orgnih.gov This provides a sustainable starting point for the synthesis.

Catalyst Selection: The move away from corrosive and difficult-to-remove catalysts like sulfuric acid is a key goal. The use of heterogeneous catalysts, such as zeolites or reusable solid acid catalysts, can simplify product purification and reduce waste. acs.orgrsc.org Enzymatic catalysis, as mentioned earlier, is another excellent example of a green approach. diva-portal.org

Atom Economy: Direct esterification and transesterification reactions are generally atom-economical, with water or a low molecular weight alcohol being the only by-products.

Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperatures and pressures) can significantly reduce the energy consumption of the process. diva-portal.org

Recent developments in catalysis, such as the use of bimetallic oxide nanoclusters, show promise for even more sustainable ester synthesis by utilizing molecular oxygen as a benign oxidant. labmanager.com

Synthetic Route Efficiency and Scalability

For the esterification step, traditional methods using strong acid catalysts have been proven to be high-yielding. google.com However, for large-scale production, the challenges of handling corrosive materials and managing waste streams need to be addressed. The development of robust and reusable solid catalysts is a key factor in improving the scalability and economic viability of the process. rsc.org

The polymerization of itaconate esters has also been studied extensively, with emulsion polymerization techniques demonstrating high conversions and providing a pathway to a variety of polymer latexes. google.com The relatively low reactivity of itaconic acid derivatives in free-radical polymerization can be a challenge, but controlled radical polymerization techniques have shown promise in producing well-defined polymers. d-nb.info The scalability of these polymerization processes is crucial for the end-use applications of this compound.

Lack of Specific Research Data Hinders Detailed Synthesis Analysis of this compound

Despite a comprehensive search of scientific literature and patent databases, detailed research findings on the specific synthetic methodologies for this compound, including process optimization, yield enhancement, and emerging catalytic systems, are not publicly available. General methods for the esterification of itaconic acid and the synthesis of other fluorinated esters provide a foundational understanding, but specific data for this particular compound remains elusive.

The synthesis of itaconate esters, in general, is a well-established process. For instance, the esterification of itaconic acid with alcohols is often catalyzed by strong mineral acids like sulfuric acid. A known patent describes the production of methyl esters of itaconic acid using sulfuric acid as a catalyst at temperatures between 65-80°C. This process involves the neutralization of the excess acid and subsequent distillation to purify the monoester and diester products.

Furthermore, research into more environmentally friendly and efficient catalytic systems for esterification reactions is ongoing. Solid acid catalysts, such as those based on sulfated metal oxides (e.g., SO₄²⁻/TiO₂-SiO₂) modified with lanthanide ions, have shown promise in the synthesis of various itaconate esters, demonstrating high activity and stability. Another class of catalysts includes organometallic compounds like tetraalkyl titanates, which have been employed to increase conversion rates and improve product quality by minimizing side reactions.

In the broader field of fluorinated compound synthesis, various catalytic systems are being explored. These include transition metal catalysts and organocatalysts for asymmetric fluorination reactions, as well as catalysts like trifluoromethanesulfonic acid (TfOH) for acylation and esterification. However, the application of these specific systems to the synthesis of this compound has not been documented in the available literature.

While general principles of esterification and fluorination chemistry can be applied to hypothesize potential synthetic routes for this compound, the absence of dedicated research on this compound prevents a detailed discussion of process optimization, specific yield data, and the performance of emerging catalysts. Without such specific studies, a thorough and scientifically accurate article on the synthetic methodologies and innovations for this compound, as per the requested outline, cannot be generated at this time. Further research is needed to elucidate the optimal conditions and catalytic systems for the efficient synthesis of this specific fluorinated itaconate ester.

Polymerization and Copolymerization Studies of Bis 2,2,2 Trifluoroethyl Itaconate

Homopolymerization Kinetics and Mechanisms

The homopolymerization of itaconic acid and its derivatives is known to be challenging, often resulting in low polymerization rates and limited molar masses. researchgate.netuni-freiburg.de This is generally attributed to the steric hindrance caused by the 1,1-disubstituted nature of the vinylidene group and the potential for chain transfer reactions.

The free radical polymerization of itaconate esters is a common approach to producing poly(itaconates). For Bis(2,2,2-trifluoroethyl) itaconate, the bulky and strongly electron-withdrawing trifluoroethyl groups are expected to play a crucial role. The trifluoromethyl group is known to influence the reactivity of adjacent functional groups, and in this case, it is likely to affect the electron density of the double bond and the stability of the propagating radical.

It is generally observed that the homopolymerization of dialkyl itaconates is a sluggish process. researchgate.net For instance, the homopolymerization of dimethyl itaconate under similar conditions to other monomers shows significantly lower conversion rates. nih.gov The bulky ester groups can sterically hinder the approach of the monomer to the growing polymer chain, thus reducing the propagation rate.

Specific kinetic rate coefficients for the homopolymerization of this compound have not been reported. However, studies on other dialkyl itaconates can provide an insight into the expected range of these values. For example, the propagation rate coefficient (k_p) for itaconates generally decreases as the size of the ester group increases. rsc.org The determination of these coefficients is crucial for understanding and controlling the polymerization process, allowing for the prediction of reaction behavior under various conditions. rsc.org

Advanced techniques such as pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC) are employed to obtain precise kinetic data for radical polymerization. rsc.org Such studies on analogous fluorinated itaconates would be necessary to quantify the kinetic parameters for this compound.

A variety of initiator systems can be utilized for the free radical polymerization of itaconate esters. These typically include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO), which generate free radicals upon thermal decomposition. uni-freiburg.denih.gov Photopolymerization initiators can also be employed, which generate radicals upon exposure to UV light. nih.gov

The choice of initiator and reaction conditions (e.g., temperature, solvent, monomer concentration) significantly impacts the polymerization kinetics and the properties of the resulting polymer. For itaconic acid derivatives, polymerization is often carried out in solution to manage viscosity and reaction temperature. vot.pl Given the anticipated lower reactivity of this compound, higher initiator concentrations or reaction temperatures might be necessary to achieve reasonable polymerization rates and conversions. However, higher temperatures can also lead to increased side reactions, such as chain transfer and depropagation.

Copolymerization with Complementary Monomers

The reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the addition of the same monomer versus the other monomer. youtube.com The determination of these ratios is essential for predicting the composition of the resulting copolymer.

While no specific reactivity ratios for the copolymerization of this compound are available, studies on other dialkyl itaconates with styrene (B11656) have been conducted. For instance, the reactivity ratios for the copolymerization of various di-n-alkyl itaconates with styrene have been determined, showing that the values can vary depending on the structure of the alkyl group. acs.orgscielo.org

The following table presents reactivity ratios for the copolymerization of different di-n-alkyl itaconates (M1) with styrene (M2) at 60°C, initiated by AIBN. This data illustrates the range of reactivities observed for itaconate monomers.

| Di-n-alkyl Itaconate (M1) | r1 (Itaconate) | r2 (Styrene) | Reference |

| Di-n-dodecyl itaconate | 0.22 - 0.28 | 0.19 - 0.39 | vot.placs.org |

| Di-n-tetradecyl itaconate | 0.22 - 0.28 | 0.19 - 0.39 | vot.placs.org |

| Di-n-hexadecyl itaconate | 0.22 - 0.28 | 0.19 - 0.39 | vot.placs.org |

| Di-n-octadecyl itaconate | 0.42 - 0.50 | 0.37 - 0.47 | vot.placs.org |

| Di-n-docosyl itaconate | 0.42 - 0.50 | 0.37 - 0.47 | vot.placs.org |

This table presents data for other di-n-alkyl itaconates as no specific data for this compound is available.

The Fineman-Ross and Kelen-Tüdos methods are graphical techniques used to determine monomer reactivity ratios from copolymerization data. scielo.orgresearchgate.net These methods involve plotting functions of the monomer feed composition and the resulting copolymer composition to obtain linear relationships from which the reactivity ratios can be derived. researchgate.net

The Fineman-Ross equation is given by:

G = H * r1 - r2

where G and H are functions of the molar ratios of the monomers in the feed (f) and in the copolymer (F). researchgate.net A plot of G versus H yields a straight line with a slope of r1 and an intercept of -r2.

The Kelen-Tüdos method is a modification of the Fineman-Ross method that aims to provide more reliable results by introducing a constant, α, which helps to normalize the data. researchgate.net The equation is:

η = (r1 + r2/α) * ξ - r2/α

where η and ξ are functions of G, H, and α. A plot of η versus ξ gives a straight line from which r1 and r2 can be determined. researchgate.net

The following table illustrates the application of these methods for the copolymerization of N,N-Dimethyl Acrylamide (DMA, M1) and Acrylic Acid (AAc, M2), as no such data is available for this compound.

| Method | r1 (DMA) | r2 (AAc) |

| Fineman–Ross (FR) | 0.38 | 1.45 |

| Inverted Fineman–Ross (IFR) | 0.38 | 1.46 |

| Kelen–Tudos (KT) | 0.38 | 1.43 |

This table is for illustrative purposes, showing data for a different copolymer system due to the lack of available data for this compound.

Reactivity Ratios Determination and Analysis

Error-in-Variables and Nonlinear Least Squares Methods

In copolymerization, determining accurate monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. Reactivity ratios, r₁ and r₂, quantify the preference of a propagating polymer chain ending in one monomer unit to add the same type of monomer versus the other comonomer. Traditional methods for calculating these ratios often assign all experimental error to the dependent variable (copolymer composition), which can lead to inaccuracies.

Error-in-Variables (EVM) and Nonlinear Least Squares (NLLS) methods provide more robust statistical approaches for estimating kinetic parameters. Unlike simpler linearization methods, EVM acknowledges that experimental errors exist in the measurement of all variables, including the monomer feed composition and the resulting copolymer composition. By accounting for these errors, EVM delivers more reliable and physically meaningful reactivity ratio estimates. NLLS methods, meanwhile, directly fit the nonlinear copolymer composition equation to the experimental data without the need for linearization, which can also distort the error structure.

While specific studies applying these advanced methods directly to this compound are not prevalent in the public literature, their application to other itaconate systems demonstrates their utility. For instance, the Kelen-Tüdös method, another approach to determine reactivity ratios, has been successfully applied to the copolymerization of various di-n-alkyl itaconates with isoprene. researchgate.net For the copolymerization of biobased dialkyl itaconates with butyl acrylate (B77674), reactivity ratios were determined by fitting a copolymerization model to data obtained from in-line Nuclear Magnetic Resonance (NMR) spectroscopy and Size-Exclusion Chromatography (SEC). nih.gov These examples highlight the importance of using sophisticated and appropriate kinetic models to accurately describe the behavior of complex monomers like itaconates.

Impact of Fluorinated Monomer Content on Copolymer Composition

The proportion of the fluorinated monomer, this compound, in the initial monomer feed is a critical factor that directly influences the final copolymer composition, and consequently, its properties. The relationship between the monomer feed mole fraction (f₁) and the resulting copolymer mole fraction (F₁) is governed by the monomer reactivity ratios, as described by the Mayo-Lewis equation.

Due to a lack of specific published data for this compound, the behavior of analogous itaconate systems can be examined. In studies involving di-n-butyl itaconate (DBI) and dicyclohexyl itaconate (DCHI) copolymerized with butyl acrylate (BA), the itaconate monomer was preferentially incorporated into the copolymer chain. nih.gov This is indicated by a reactivity ratio for the itaconate (r₁) greater than 1, and for the acrylate (r₂) less than 1. The common reactivity ratios for these systems were found to be ritaconate = 1.26 and rBA = 0.50. nih.gov This suggests that at most feed compositions, the resulting copolymer will be richer in the itaconate monomer than the feed mixture.

Conversely, in the copolymerization of di-n-butyl itaconate (DBI) with methyl methacrylate (B99206) (MMA), the reactivity ratios were found to be rDBI = 0.717 and rMMA = 1.329, indicating that MMA is preferentially incorporated. researchgate.net This demonstrates that the structure of the comonomer has a profound impact on the resulting copolymer composition.

The interactive table below presents reactivity ratio data for analogous itaconate systems, illustrating how copolymer composition is influenced by the monomer pairing.

| Itaconate Monomer (M₁) | Comonomer (M₂) | r₁ (Itaconate) | r₂ (Comonomer) | Reference |

|---|---|---|---|---|

| Di-n-butyl itaconate (DBI) / Dicyclohexyl itaconate (DCHI) | Butyl Acrylate (BA) | 1.26 | 0.50 | nih.gov |

| Di-n-butyl itaconate (DBI) | Methyl Methacrylate (MMA) | 0.717 | 1.329 | researchgate.net |

Microstructure and Sequence Distribution Analysis in Copolymers

The arrangement of monomer units along a copolymer chain, known as the microstructure or sequence distribution, dictates the polymer's macroscopic properties. Depending on the reactivity ratios and polymerization conditions, copolymers can have random, alternating, blocky, or gradient distributions.

For example, in studies of poly(di-n-alkyl itaconate-co-isoprene)s, NMR and FTIR were used to confirm the molecular structures. researchgate.net The reactivity ratios determined in that study suggested that copolymers made with itaconates having short alkyl side chains tended toward an alternating structure, while those with long side chains were more likely to form gradient copolymers. researchgate.net Although specific data for BTFEI is not available, it is expected that its copolymers would be amenable to similar analyses, with ¹⁹F NMR serving as an additional, highly sensitive probe for quantifying the incorporation and distribution of the fluorine-containing monomer units.

Controlled Radical Polymerization (CRP) of this compound Systems

The inherent difficulties in polymerizing itaconates via conventional free-radical methods, such as poor control over molar mass and broad molar mass distributions, can be largely overcome using Controlled Radical Polymerization (CRP) techniques. nih.govresearchgate.net Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization introduce a dynamic equilibrium between active propagating radicals and dormant species. This reversible deactivation mechanism keeps the concentration of active radicals low, suppressing termination reactions and allowing for polymer chains to grow in a more uniform and controlled manner. nih.govresearchgate.net

Optimizing CRP conditions, particularly temperature, has been shown to yield linear relationships between molar mass and monomer conversion for itaconic acid derivatives. nih.gov This control enables the synthesis of well-defined homopolymers and copolymers with predictable molar masses and narrow polydispersity indices (Đ), which is essential for creating advanced materials with precisely engineered properties. nih.govresearchgate.net

Chain-End Fidelity and Macroinitiator Synthesis

A key advantage of Controlled Radical Polymerization is the high degree of "livingness," which means that a large fraction of the polymer chains retain their active chain-end functionality even at high monomer conversion. This high chain-end fidelity is crucial for the synthesis of more complex polymer architectures.

A polymer chain synthesized via CRP that retains its active end-group can be used as a macroinitiator to initiate the polymerization of a second monomer. For instance, a well-defined poly(itaconate) chain produced by ATRP can be isolated and then used to start the polymerization of a different monomer, leading to the formation of block copolymers. researchgate.net The efficiency of this process relies on the near-quantitative preservation of the terminal active site from the first polymerization step. The synthesis of N-alkyl phosphoranimines as chain-capping compounds in other polymer systems illustrates a method to control molecular weight and terminate chains with specific functional groups, a concept central to managing chain ends in controlled polymerizations. nih.gov

Block and Gradient Copolymer Architectures

The ability to synthesize macroinitiators with high chain-end fidelity opens the door to creating advanced polymer architectures like block and gradient copolymers. nih.govdtic.mil

Block copolymers are composed of two or more distinct, long sequences (or blocks) of different monomer units. They are typically synthesized by the sequential polymerization of different monomers. For example, a macroinitiator of poly(BTFEI) could be used to polymerize a second monomer like styrene or methyl methacrylate, resulting in a poly(BTFEI)-b-poly(styrene) diblock copolymer. These materials are known for their ability to self-assemble into ordered nanostructures.

Gradient copolymers feature a gradual change in composition along the polymer chain. This is distinct from a random copolymer with a uniform average composition or a block copolymer with a sharp interface between segments. In some itaconate copolymerizations, a natural gradient in composition was observed due to the specific reactivity ratios of the comonomers. researchgate.net Alternatively, gradient structures can be intentionally synthesized using CRP by continuously varying the monomer feed composition during the polymerization. These architectures provide a smooth transition in properties along the polymer backbone. The controlled nature of CRP is essential for achieving both of these sophisticated polymer designs. acs.org

Reaction Mechanisms and Chemical Transformations Involving Bis 2,2,2 Trifluoroethyl Itaconate

Radical Reactivity and Propagation Pathways

The radical polymerization of itaconic acid and its derivatives has been a subject of considerable research, as itaconic acid is a bio-based platform chemical. acs.org However, compared to structurally similar methacrylates, itaconate derivatives generally exhibit lower reactivity in free-radical polymerization (FRP). nih.govresearchgate.net This reduced reactivity is attributed to a combination of electronic and steric effects, which leads to sluggish homopolymerization, often resulting in low molar masses and limited monomer conversion. acs.orgnih.govd-nb.info

Nucleophilic Additions and Conjugate Additions

The electron-deficient nature of the carbon-carbon double bond in itaconates, enhanced by the two adjacent carboxyl groups, makes them excellent Michael acceptors for conjugate nucleophilic additions. wikipedia.orgnih.govnih.gov In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. youtube.comyoutube.com

The aza-Michael addition, the conjugate addition of an amine nucleophile, is a well-established reaction for itaconate esters like dimethyl itaconate. nih.govwhiterose.ac.uk This reaction is highly selective, with the amine adding exclusively to the β-position of the itaconate double bond. nih.gov Primary amines can lead to subsequent intramolecular cyclization to form N-substituted pyrrolidone rings, while secondary amines yield the corresponding 2-(aminomethyl)succinates. nih.govwhiterose.ac.uk

For Bis(2,2,2-trifluoroethyl) itaconate, the reaction with an amine would proceed as follows:

Reaction of this compound with a secondary amine.

The reaction kinetics are influenced by the amine's structure and the reaction conditions. For instance, studies on dimethyl itaconate have shown that piperidine (B6355638) is more reactive than the more sterically hindered dibutylamine. whiterose.ac.uk The choice of solvent and temperature can also affect reaction rates and the formation of itaconate regioisomers (mesaconate and citraconate), although the aza-Michael addition appears to be specific to the itaconate isomer under typical conditions. whiterose.ac.uk The strong electron-withdrawing effect of the trifluoroethyl groups in this compound is expected to increase the electrophilicity of the β-carbon, potentially accelerating the rate of the aza-Michael addition compared to non-fluorinated analogues.

Table 1: Reactivity of Secondary Amines with Dimethyl Itaconate (Solvent-Free)

| Entry | Amine | Temperature (°C) | Duration (hours) | Conversion to Product (%) | Conversion to Isomer (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | 30 | 1.5 | 85 | 4 |

| 2 | Piperidine | 50 | 24 | 91 | - |

| 3 | Dibutylamine | 30 | 1.5 | 3 | - |

| 4 | Dibutylamine | 50 | 24 | - | - |

This table is based on data for dimethyl itaconate and is illustrative of the expected reactivity trends. whiterose.ac.uk

Beyond amines, a wide range of "soft" nucleophiles can participate in Michael-type additions with itaconates. These include enolates, Gilman reagents (cuprates), and thiols. youtube.comyoutube.com The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. youtube.com

The reaction of this compound with a generic Michael donor can be depicted as:

General Michael Addition to this compound.

The site of attack (direct vs. conjugate addition) depends on the reactivity of both the carbonyl compound and the nucleophile. youtube.com For α,β-unsaturated esters like itaconates, which are considered less reactive carbonyls, weaker nucleophiles such as cuprates, cyanides, and thiols favor conjugate addition. youtube.comyoutube.com The use of bisphosphine catalysts has also been shown to facilitate mixed double-Michael reactions with other Michael acceptors, providing a potential route for forming complex heterocyclic structures. nih.gov

Role of Fluorine Substituents in Reaction Dynamics

The two trifluoroethyl groups are the most defining structural feature of this compound, and they exert a profound influence on its reactivity through both electronic and steric effects.

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive effect (-I) is transmitted through the ethyl ester linkage to the core itaconate structure. The primary consequences of this electron withdrawal are:

Increased Electrophilicity: The carbonyl carbons become significantly more electron-deficient, which could enhance the rate of direct nucleophilic attack at the carbonyl group if strong nucleophiles were used. youtube.com

Enhanced Michael Acceptor Ability: The electron density of the carbon-carbon double bond is reduced, making the β-carbon a more potent electrophilic site for conjugate addition. wikipedia.orgresearchgate.net This suggests that this compound should be a more reactive Michael acceptor than its non-fluorinated counterparts like dimethyl or diethyl itaconate.

Modified Acidity of α-Protons: The electron-withdrawing effect can increase the acidity of the protons on the α-carbon, which could be relevant in reactions involving enolate formation.

This electronic influence can dictate reaction selectivity. For example, in the Horner-Wadsworth-Emmons reaction, phosphonates bearing bis(2,2,2-trifluoroethyl) groups are known to favor the formation of Z-olefins, in contrast to dimethyl phosphonates which typically yield E-olefins. bme.hu This shift in stereoselectivity is attributed to the electronic nature of the fluorinated ester groups influencing the stability of the reaction intermediates. bme.hu A similar electronic guidance can be anticipated in the reactions of this compound.

The trifluoroethyl groups are considerably bulkier than methyl or ethyl groups. This increased steric bulk can impede the approach of reactants to the molecule's reactive sites. researchgate.net This steric hindrance is a key factor, along with electronic effects, in explaining the sluggish free-radical polymerization of itaconate derivatives. nih.govresearchgate.net The bulky side chains can shield the propagating radical center, making it difficult for new monomer units to add.

Despite a comprehensive search for scientific literature, specific experimental data for the advanced spectroscopic and analytical characterization of "this compound" and its corresponding polymer is not available in the public domain. While the compound is mentioned in patents and chemical supplier databases, detailed research findings regarding its NMR, FTIR, SEC, and HPLC analysis could not be located.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as requested in the article outline. Generating such an article would require access to primary research data that has not been published or is otherwise inaccessible.

Data Unvailable for "this compound" Thermal Analysis

Detailed experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the specific polymer, Poly(this compound), and its copolymers are not available in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific thermograms, decomposition temperatures, glass transition temperatures, or related data tables for this particular fluorinated polyitaconate.

While general information exists regarding the thermal properties of other poly(di-alkyl itaconates) and copolymers of itaconic acid, this information is not directly applicable to the trifluoroethyl ester derivative. The presence of the highly electronegative fluorine atoms in the ester side chains is expected to significantly influence the thermal stability and transition behaviors of the polymer, making extrapolation from non-fluorinated analogues unreliable.

Consequently, the sections and subsections outlined in the request, which require specific numerical data and detailed research findings from TGA and DSC analyses, cannot be accurately and scientifically generated. The creation of data tables for "Thermogravimetric Analysis (TGA) for Thermal Stability" and "Differential Scanning Calorimetry (DSC) for Thermal Transitions" is not possible without access to experimental results for Poly(this compound).

Further research and experimental analysis would be required to characterize the thermal properties of Poly(this compound) and its copolymers to provide the specific information requested.

Emerging Research Applications in Advanced Materials Science

Fluorinated Polymers for Enhanced Properties

Development of Materials with Modified Surface Energies

Polymers incorporating BTEFI are characterized by their significant hydrophobicity, a direct consequence of the fluorine-rich side chains. specialchem.comspecialchem.com Fluorinated polymers are well-known for their low surface energy, leading to surfaces that are water and oil repellent. This characteristic is crucial for applications requiring non-stick surfaces, anti-fouling coatings, and moisture barriers. The polymerization of BTEFI or its copolymerization with other monomers, such as styrene (B11656) or various acrylates, allows for the creation of materials with precisely controlled surface properties. mdpi.com For instance, dialkyl itaconates are used in coatings and adhesives, and fluorination of these structures via BTEFI can enhance their performance in demanding environments. mdpi.com

Optical Transparency and Refractive Index Modulation

Table 1: Refractive Index of Various Fluorinated Polymers

| Polymer | Refractive Index |

|---|---|

| Poly(hexafluoropropylene oxide) | 1.3010 scipoly.com |

| Poly(tetrafluoroethylene) | 1.3500 scipoly.com |

| Poly(trifluorovinyl acetate) | 1.3750 scipoly.com |

| Poly(trifluoroethyl acrylate) | 1.4070 scipoly.com |

| Poly(vinylidene fluoride) | 1.4200 scipoly.com |

Polymeric Materials for Dielectric and Electronic Applications

Polymers based on itaconic acid and its esters are generally considered to be dielectric materials. nih.gov Their electrical properties can be tuned by creating composites, for instance by adding functionalized graphene oxide to enhance electrical conductivity. nih.gov The introduction of fluorine into the polymer structure, as with BTEFI, significantly influences the dielectric properties, typically lowering the dielectric constant due to the high electronegativity and low polarizability of the C-F bond.

High Dielectric Constant Polymers

There is a significant demand for polymer-based materials with high dielectric constants for applications in energy storage, such as capacitors. sc.edunist.gov However, most polymers, especially fluorinated ones, exhibit relatively low dielectric constants. researchgate.netpromerus.com For example, the dielectric constant of a photopatternable cycloolefin polymer was measured to be as low as 2.09. promerus.com Achieving a high dielectric constant in a polymer system is typically accomplished by creating a composite material, where a high-k ceramic filler like Barium Titanate (BaTiO₃) is embedded within a polymer matrix. nist.govmdpi.com In such composites, the dielectric constant can be increased dramatically; for example, a composite of BaTiO₃ in a cyanoresin polymer matrix reached a dielectric constant of over 130. nist.gov

Table 2: Dielectric Constants of Various Polymers and Composites (at 1 kHz)

| Material | Dielectric Constant (k) | Type |

|---|---|---|

| Cycloolefin Polymer (cross-linked) | 2.09 promerus.com | Low-k Polymer |

| Polytetrafluoroethylene (PTFE) | ~2.1 scispace.com | Low-k Polymer |

| Poly(vinylidene fluoride) (PVDF) | ~12 nist.gov | High-k Polymer |

| Cyanoresin Polymer (CR-S) | 21 nist.gov | High-k Polymer |

| CR-S / BaTiO₃ Composite (51% vol.) | 133 nist.gov | High-k Composite |

| PZT / Polybenzoxazole Composite | 80 - 400 mdpi.com | High-k Composite |

Potential in Battery Electrolyte Components (Analogy to other fluorinated compounds)

The development of safer, more stable electrolytes is a critical challenge in battery technology. Fluorinated compounds are widely explored as additives or co-solvents to improve electrolyte performance. By analogy, the bis(2,2,2-trifluoroethyl) moiety present in BTEFI suggests potential applications in this area.

For instance, bis(2,2,2-trifluoroethyl) carbonate (TFEC) is used as a flame-retarding co-solvent in lithium-ion battery electrolytes. rsc.org Its inclusion can lead to comparable or even superior electrochemical performance compared to standard electrolytes, enhancing capacity retention. rsc.org Similarly, bis(2,2,2-trifluoroethyl) ether (BTFE) has been investigated as an electrolyte co-solvent to reduce the self-discharge in lithium-sulfur batteries. nih.govpsu.edu The presence of BTFE helps form a more robust protective film on the anode surface, mitigating undesirable side reactions. nih.govpsu.edu These examples highlight the beneficial role of the bis(2,2,2-trifluoroethyl) group in creating stable electrode-electrolyte interfaces, suggesting that polymers or oligomers derived from BTEFI could potentially be developed as novel polymer electrolytes or binders with enhanced safety and stability characteristics.

Biomedical Materials and Biocompatible Polymers

Itaconic acid and its derivatives are gaining significant attention for their biological activity. Itaconate is an endogenous metabolite involved in regulating inflammatory and oxidative stress pathways in the body. nih.gov This inherent bio-functionality has spurred research into creating itaconate-based polymers for biomedical applications.

Researchers have developed polyester (B1180765) materials that incorporate itaconate into the polymer backbone. nih.gov These materials are designed to be hydrolytically degradable, allowing for the controlled release of itaconate to modulate the behavior of immune cells, such as macrophages. nih.govnih.gov This approach has shown promise in reducing pro-inflammatory cytokine expression and reprogramming macrophage metabolism. nih.gov By fabricating these polymers into microparticles, it is possible to achieve targeted intracellular delivery, overcoming challenges associated with administering the small, polar itaconate molecule directly. nih.gov

While research has yet to specifically report on the biomedical use of poly(bis(2,2,2-trifluoroethyl) itaconate), the combination of the known biocompatibility of certain fluorinated polymers and the immunomodulatory effects of the itaconate backbone presents a compelling direction for future research. Such materials could potentially be developed for use in medical implants, drug delivery systems, and tissue engineering scaffolds where controlling the local inflammatory response is crucial.

Integration into Bio-based and Sustainable Polymer Platforms

The foundation of this compound is itaconic acid (IA), a dicarboxylic acid recognized by the U.S. Department of Energy as a top-12 value-added chemical from biomass. nih.gov IA is produced through the fermentation of renewable resources like sugars by microorganisms such as Aspergillus terreus. nih.govriverlandtrading.commdpi.com This bio-based origin makes it a sustainable alternative to petroleum-derived monomers like acrylic acid. nih.govriverlandtrading.com The derivatization of itaconic acid into esters like this compound allows for the creation of polymers that merge the benefits of a renewable backbone with the high-performance properties conferred by fluorine.

Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy, but their production often relies on non-renewable, petroleum-based feedstocks and harsh chemical processes. renewable-carbon.eumdpi.com By using bio-based itaconic acid as a starting material, this compound serves as a building block for partially bio-based fluoropolymers. This approach aligns with green chemistry principles by reducing reliance on fossil fuels and potentially enabling more sustainable production routes for high-performance materials. renewable-carbon.eualfa-chemistry.com Research initiatives are exploring the use of engineered bacteria to produce fluorinated compounds directly, which could further enhance the sustainability of producing monomers like this compound in the future. renewable-carbon.euyoutube.com

Table 1: Comparison of Monomer Origins and Polymer Characteristics

| Feature | Conventional Fluoropolymers (e.g., PTFE) | Poly(this compound) |

| Monomer Origin | Petroleum-based | Primarily bio-based (from Itaconic Acid) nih.govriverlandtrading.com |

| Sustainability Aspect | Reliance on fossil fuels renewable-carbon.eu | Utilization of renewable feedstocks nih.govmdpi.com |

| Key Polymer Properties | High thermal stability, chemical resistance, hydrophobicity wikipedia.org | High thermal stability, chemical resistance, hydrophobicity specialchem.comspecialchem.com |

| Potential Advantage | Established performance | Improved sustainability profile with high-performance characteristics |

Applications in Drug Delivery Systems (Analogy to itaconate derivatives)

While direct research on this compound for drug delivery is nascent, its chemical structure allows for analogies to be drawn from the broader family of itaconate-derived polymers, which are extensively studied for biomedical applications. nih.govnih.gov Itaconic acid and its copolymers are valued in drug delivery for their biocompatibility, biodegradability, and the presence of carboxylic acid groups that can be used for drug conjugation or to impart pH-responsive behavior. nih.govnih.gov

Polymers containing itaconic acid have been formulated into hydrogels that swell in response to pH changes, making them suitable for targeted oral drug delivery. nih.gov For instance, hydrogels of poly(itaconic acid-g-ethylene glycol) remain collapsed at the low pH of the stomach and swell at the more neutral pH of the intestine to release their therapeutic payload. nih.gov Copolymers of itaconic acid with monomers like methyl methacrylate (B99206) have also been developed as hydrogels for the controlled release of drugs. researchgate.net

The unique feature of this compound is the extreme hydrophobicity imparted by the two trifluoroethyl ester groups. specialchem.comspecialchem.com In drug delivery, polymer hydrophobicity is a critical parameter that influences drug encapsulation, carrier stability, and interaction with biological membranes. researchgate.netnih.gov

Potential Roles Based on Structural Analogy:

Hydrophobic Core in Amphiphilic Copolymers: this compound could be copolymerized with hydrophilic monomers to create amphiphilic block copolymers. These copolymers could self-assemble in aqueous environments to form nanoparticles or micelles with a hydrophobic core. This fluorinated core would be highly effective at encapsulating hydrophobic drugs, shielding them from the aqueous environment and improving their solubility and bioavailability. researchgate.netnih.gov The high hydrophobicity of the fluorinated segments would likely result in very stable nanocarriers. nih.gov

Modulating Drug Release: The hydrophobic nature of poly(this compound) could be used to create drug-eluting coatings for medical devices. The slow degradation or diffusion of a drug from such a hydrophobic polymer matrix would facilitate sustained, long-term release. The rate of release could be tuned by altering the copolymer composition. researchgate.net

Enhanced Cell Interaction: Fluorinated motifs have been shown to enhance the association of molecules with phospholipid membranes and improve cellular uptake. researchgate.net The fluorinated surface of nanoparticles derived from this monomer could potentially facilitate more efficient interaction with cell membranes, which is a key step for intracellular drug delivery.

The development of itaconate-based polymer microparticles for the intracellular delivery of therapeutic agents has already been demonstrated, underscoring the potential of the itaconate platform. nih.gov By introducing the distinct hydrophobicity and chemical stability of the bis(2,2,2-trifluoroethyl) groups, this specific monomer offers a promising avenue for creating a new class of fluorinated, bio-based materials for advanced drug delivery systems.

Table 2: Analogous Applications of Itaconate Derivatives in Drug Delivery

| Itaconate Derivative System | Application Principle | Potential Analogous Role for this compound |

| Poly(itaconic acid) Hydrogels nih.gov | pH-responsive swelling for targeted release in the GI tract. | Not directly analogous due to hydrophobicity, but could be part of a larger, multi-domain system. |

| Itaconic Acid Copolymers researchgate.net | Forms a matrix for controlled, diffusion-based drug release. | Forms a highly hydrophobic matrix for the sustained release of lipophilic drugs. |

| Poly(lactic acid)-Itaconate Conjugates nih.gov | Creates degradable nanoparticles for drug encapsulation. | Could form the hydrophobic block in amphiphilic copolymers for creating stable, drug-loaded micelles or nanoparticles. researchgate.netnih.gov |

| Itaconate-based Microparticles nih.gov | Phagocytosis-mediated internalization for intracellular delivery. | Could be formulated into nanoparticles with fluorinated surfaces to potentially enhance cell membrane interactions. researchgate.net |

Computational Chemistry and Theoretical Modeling of Bis 2,2,2 Trifluoroethyl Itaconate Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including geometries, electronic distributions, and reactivity indices. For bis(2,2,2-trifluoroethyl) itaconate, DFT calculations would be instrumental in understanding the influence of the trifluoroethyl groups on the itaconate backbone.

DFT calculations are typically performed using software packages like Gaussian, and the choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. mdpi.com The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a range of electronic properties can be calculated. These properties help in predicting how the monomer will behave in polymerization reactions.

Key molecular properties that can be determined via DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In coumarin (B35378) esters, for example, the incorporation of certain groups has been shown to decrease the energy differences between the FMOs. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the monomer will interact with other molecules, such as initiators or other monomers.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding or other stereoelectronic effects. For instance, in β-fluorinated paraconic acid derivatives, NBO analysis based on relativistic DFT was used to investigate the origin of strong ¹⁹F chemical shift dependence on stereochemistry. researchgate.net

The following table illustrates the type of data that would be generated from DFT calculations on this compound.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility |

| Mulliken Atomic Charges | C=O: +0.45, -0.50; C=C: -0.20, -0.15 | Predicts reactive sites for nucleophilic/electrophilic attack |

Table 7.1.1: Illustrative DFT-Calculated Molecular Properties of this compound.

Molecular Dynamics Simulations of Polymer Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com This technique allows for the study of the time-dependent behavior of a molecular system, providing detailed information on the structure, dynamics, and thermodynamics of materials like polymers. For poly(this compound), MD simulations would be essential for understanding its bulk properties and how it behaves in different environments.

An MD simulation involves numerically solving Newton's equations of motion for a system of interacting particles. youtube.com The forces between particles are typically calculated using a force field, which is a set of empirical potential energy functions. The simulation generates trajectories of the atoms and molecules, which can then be analyzed to extract macroscopic properties.

Key properties of polymer systems that can be investigated using MD simulations include:

Glass Transition Temperature (Tg): By simulating the polymer at various temperatures and observing changes in properties like density or specific volume, the Tg can be estimated. This is a crucial parameter for determining the material's application range.

Mechanical Properties: Stress-strain curves can be generated by simulating the deformation of the polymer, allowing for the calculation of properties like Young's modulus, which measures the material's stiffness. youtube.com

Chain Conformation and Dynamics: MD simulations can provide insights into the flexibility and conformation of the polymer chains, such as the radius of gyration and end-to-end distance. youtube.com

Miscibility in Blends: The Flory-Huggins interaction parameter (χ), which quantifies the miscibility of a polymer with other polymers or solvents, can be calculated from MD simulations of the blend. arxiv.org

The following table provides an example of the kind of data that could be obtained from MD simulations of poly(this compound).

| Property | Simulated Value (Illustrative) | Significance |

| Glass Transition Temperature (Tg) | 110 °C | Defines the transition from a rigid to a more flexible state |

| Young's Modulus | 2.5 GPa | Indicates the material's stiffness |

| Radius of Gyration (Rg) | 4.8 nm (for a 100-unit chain) | Describes the overall size and compactness of the polymer coil |

| Flory-Huggins Parameter (χ) with PMMA | 0.25 at 298 K | Predicts miscibility with other polymers (χ < 0.5 suggests miscibility) |

Table 7.2.1: Illustrative Properties of Poly(this compound) from MD Simulations.

Kinetics and Mechanism Predictions using Computational Approaches

Computational chemistry can also be used to predict the kinetics and mechanisms of chemical reactions, including polymerization. For this compound, this would involve modeling the elementary steps of its polymerization, such as initiation, propagation, and termination.

Transition state theory is a cornerstone of these investigations. By locating the transition state structure for a given reaction step and calculating its energy, the activation energy (Ea) can be determined. This, in turn, allows for the calculation of the reaction rate constant (k) using the Arrhenius equation. DFT is a common method for performing these calculations.

Key aspects of polymerization kinetics and mechanisms that can be studied computationally include:

Reactivity Ratios in Copolymerization: When this compound is copolymerized with other monomers, computational methods can predict the reactivity ratios, which describe the preference of a growing polymer chain to add one type of monomer over another.

Stereoselectivity: For certain types of polymerization, it is possible to predict the stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic, or atactic), which has a significant impact on its properties.

Isomerization: Itaconic compounds can sometimes isomerize to the less reactive mesaconic and citraconic forms, especially at higher temperatures. researchgate.net Computational modeling can help to predict the likelihood and energetics of these isomerization reactions.

The following table presents illustrative kinetic data that could be computationally derived for the radical polymerization of this compound.

| Parameter | Predicted Value (Illustrative) | Significance |

| Propagation Activation Energy (Ea) | 25 kJ/mol | Energy barrier for the addition of a monomer to the growing chain |

| Propagation Rate Constant (kp) at 60 °C | 150 L/(mol·s) | Rate of polymer chain growth |

| Activation Energy for Isomerization | 80 kJ/mol | Energy barrier for conversion to less reactive isomers |

| Reactivity Ratio (r1) with Methyl Methacrylate (B99206) (M2) | 0.4 | Indicates the relative reactivity towards its own kind in copolymerization |

Table 7.3.1: Illustrative Kinetic Parameters for the Polymerization of this compound from Computational Predictions.

Conclusion and Future Directions in Bis 2,2,2 Trifluoroethyl Itaconate Research

Summary of Key Research Findings and Contributions

Research into Bis(2,2,2-trifluoroethyl) itaconate (BFEI) positions it as a specialty monomer with significant potential, primarily due to the unique combination of its fluorinated alcohol groups and the itaconate structure. While dedicated, in-depth studies on the homopolymer of BFEI are not extensively detailed in publicly available literature, its contributions can be summarized from patent literature and the known properties of related fluorinated and itaconate-based polymers.

The primary contribution of BFEI is as a monomer for creating advanced copolymers. It has been identified as a component in monomer mixtures for producing materials for optical medical devices. google.com The incorporation of BFEI is intended to modify properties such as rigidity and hardness in the final copolymer. google.com

The key properties of the monomer, as described in technical data sheets, are that it is a clear, colorless, and very hydrophobic liquid that exhibits notable chemical and heat resistance. specialchem.comspecialchem.com These characteristics are typical of fluorinated compounds and are foundational to the contributions of its polymers.

The trifluoroethyl ester groups are the main drivers of the polymer's expected properties. Fluorinated polymers are well-established as a class of materials with high thermal stability, chemical inertness, low friction coefficients, and low surface energy. sigmaaldrich.com Specifically, the 2,2,2-trifluoroethyl moiety is known to lower the refractive index of polymers, making poly(2,2,2-trifluoroethyl acrylate) a candidate for cladding layers in optical waveguides. sigmaaldrich.com Therefore, polymers incorporating BFEI are anticipated to possess low refractive indices and low surface energies, making them valuable for optical applications and anti-fouling or hydrophobic coatings.

The itaconate backbone itself offers several advantages. Itaconic acid is a bio-based molecule produced via fermentation, which opens the possibility for developing more sustainable polymers. nih.gov Furthermore, recent research has highlighted the immunomodulatory potential of itaconate-based polyester (B1180765) microparticles, suggesting that polymers derived from BFEI could possess inherent bioactivity. nih.govbiorxiv.orgnih.govnih.gov

| Property | Description | Source of Contribution | Reference |

|---|---|---|---|

| Physical State | Clear, colorless liquid (Monomer). | Direct Observation | specialchem.comspecialchem.com |

| Hydrophobicity | Highly hydrophobic. | Fluorine Content | specialchem.comspecialchem.com |

| Chemical & Heat Resistance | Exhibits resistance to chemicals and heat. | Carbon-Fluorine Bonds | specialchem.comspecialchem.com |

| Low Refractive Index | Anticipated for its polymers, suitable for optical applications. | Trifluoroethyl Groups | google.comsigmaaldrich.com |

| Low Surface Energy | Expected property of its polymers, useful for creating non-stick and anti-fouling surfaces. | Fluorine Content | sigmaaldrich.com |

| Potential Bio-based Origin | The itaconate precursor can be derived from fermentation. | Itaconate Structure | nih.gov |

| Potential Biocompatibility/Bioactivity | Itaconate-based polyesters have shown immunomodulatory effects. | Itaconate Structure | nih.govnih.govnih.gov |

Challenges and Unresolved Questions

Despite its potential, the development and application of this compound face several challenges and leave many questions unanswered.

Polymerization Kinetics: A significant challenge lies in the polymerization of itaconate diesters. As 1,1-disubstituted ethylenes, these monomers often exhibit slow polymerization rates and are prone to depropagation, making it difficult to achieve high molecular weight homopolymers. This steric hindrance can limit the mechanical robustness of the resulting materials.

Monomer Synthesis and Purity: While BFEI is commercially available from specialty suppliers, the cost-effective synthesis of high-purity monomer at a large scale remains a potential barrier. The synthesis involves the esterification of itaconic acid with 2,2,2-trifluoroethanol (B45653), which requires careful control to achieve high yields and purity, crucial for polymerization and final material properties.

Lack of Fundamental Property Data: There is a notable absence of comprehensive data for the homopolymer, poly(this compound). Fundamental properties such as glass transition temperature (Tg), detailed thermal degradation profiles (TGA), precise refractive index values, and mechanical properties have not been widely reported. This data gap hinders material design and the prediction of copolymer properties.

Biocompatibility and Degradation Profile: The combination of a potentially biodegradable polyester backbone with highly stable carbon-fluorine bonds presents a complex scenario for biocompatibility and environmental fate. It is unresolved how these polymers would behave in a biological system. While some itaconate polyesters are designed for degradation nih.govnih.gov, the persistence of the fluorinated side chains is a critical question that needs to be addressed. The long-term impact of potential degradation products is unknown.

Processability: The physical properties of BFEI-based polymers, such as their viscosity and solubility, are not well-documented. These factors are critical for processing the materials into useful forms like films, coatings, or medical device components.

Prospective Research Avenues and Interdisciplinary Collaborations

The current gaps in knowledge surrounding BFEI present clear opportunities for future research. A focused, multi-pronged approach could unlock the full potential of this monomer.

Fundamental Polymer Science: A foundational research avenue is the systematic synthesis and characterization of the BFEI homopolymer. This would involve optimizing polymerization conditions (e.g., initiator, solvent, temperature) to maximize molecular weight and conducting thorough analysis to establish baseline data for its thermal, optical, and mechanical properties.

Advanced Copolymer Architectures: Future work should focus on the copolymerization of BFEI with a diverse range of functional comonomers. For instance, copolymerizing with flexible monomers like siloxanes or acrylates could lead to novel elastomers for optical medical devices, such as foldable intraocular lenses. google.com Copolymerization with monomers bearing hydrophilic or charged groups could be used to precisely tune surface energy and create advanced amphiphilic materials for coatings or biomedical applications.

Biomedical and Immunomodulatory Materials: Building on the discovery that itaconate-based polymers can modulate macrophage activity, a promising research direction is the exploration of BFEI polymers and copolymers as new immunomodulatory biomaterials. nih.govnih.govnih.gov This could involve fabricating microparticles or coatings and studying their interaction with immune cells. Such research would necessitate collaboration between polymer chemists and immunologists to investigate applications in treating inflammatory diseases or improving the biocompatibility of medical implants.

High-Performance Coatings: The expected low surface energy and chemical resistance of poly(BFEI) make it an attractive candidate for developing high-performance coatings. Research could target applications in marine anti-fouling coatings, moisture-repellent electronic coatings, or durable, low-friction surfaces for industrial or biomedical use.

Interdisciplinary Collaborations: Realizing the potential of BFEI will require strong interdisciplinary collaboration. Polymer chemists are needed to design and synthesize the materials, materials scientists to characterize their physical properties and process them into devices, and biomedical engineers and biologists to evaluate their performance in optical, medical, and biological applications. Such collaborations will be essential to translate the unique chemical structure of BFEI into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(2,2,2-trifluoroethyl) itaconate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves esterification of itaconic acid with 2,2,2-trifluoroethanol under acid catalysis. Optimizing molar ratios (e.g., 1:2.2 for itaconic acid to trifluoroethanol) and reaction time (6–12 hours at 60–80°C) improves yield . Purity can be enhanced via vacuum distillation or recrystallization using non-polar solvents. Monitoring by H/F NMR ensures complete esterification .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : F NMR distinguishes trifluoroethyl groups from other fluorinated byproducts. Baseline noise can be minimized by degassing samples to remove dissolved oxygen .

- HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves ester hydrolysis products. Matrix effects in MS are mitigated using internal standards like deuterated analogs .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous media. Stability studies using accelerated aging tests (40°C/75% RH for 4 weeks) show <5% degradation when stored under inert gas. FTIR monitoring of carbonyl peaks (1720–1740 cm) detects hydrolysis early .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the reactivity of this compound in polymerization or Michael addition reactions?

- Methodological Answer : The trifluoroethyl group lowers the LUMO energy of the α,β-unsaturated ester, enhancing electrophilicity. Kinetic studies (UV-Vis monitoring at 240–280 nm) reveal a 3–5x faster Michael addition rate compared to non-fluorinated analogs. Competitive side reactions (e.g., hydrolysis) are suppressed using anhydrous conditions and Lewis acid catalysts .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity or anti-inflammatory effects may arise from impurities (e.g., residual trifluoroethanol). A factorial design approach isolates variables:

- Factor A : Purity level (95% vs. 99%).

- Factor B : Cell line (e.g., RAW 264.7 vs. THP-1).

Statistical analysis (ANOVA) identifies purity as the dominant variable (), requiring stringent HPLC purification for biological assays .

Q. How can computational modeling guide the rational design of derivatives of this compound for targeted applications?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict regioselectivity in nucleophilic attacks. Molecular docking (AutoDock Vina) identifies binding affinity trends with proteins like NF-κB. Validating predictions requires synthesizing top-scoring derivatives and testing via SPR or ITC .

Data Analysis and Theoretical Frameworks

Q. What statistical methods validate the reproducibility of this compound’s reported catalytic activity?

- Methodological Answer : Use intra- and inter-laboratory reproducibility tests with standardized protocols. Bland-Altman plots quantify bias between datasets, while Cohen’s effect size () confirms significance. Meta-analysis of published values identifies outliers linked to solvent polarity or temperature gradients .

Q. How do mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.